molecular formula C10H6ClFN2O B3039325 4-(3-Fluorophenoxy)-6-chloropyrimidine CAS No. 1017067-02-5

4-(3-Fluorophenoxy)-6-chloropyrimidine

Cat. No. B3039325
CAS RN: 1017067-02-5
M. Wt: 224.62 g/mol
InChI Key: MXRWBETZRNLTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluorophenoxy)-6-chloropyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It is an important chemical intermediate that has several applications in the field of medicinal chemistry. This compound has attracted significant attention due to its potential therapeutic properties and its ability to act as an effective inhibitor of various enzymes.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenoxy)-6-chloropyrimidine involves the inhibition of various enzymes. It acts by binding to the active site of the enzyme, thereby preventing its normal functioning. This leads to a decrease in the activity of the enzyme and a subsequent reduction in the biological activity of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific enzyme that it inhibits. For example, inhibition of protein kinases can lead to the suppression of cell growth and proliferation, while inhibition of phosphodiesterases can lead to an increase in intracellular cyclic nucleotide levels. These effects can have significant implications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(3-Fluorophenoxy)-6-chloropyrimidine in laboratory experiments is its ability to selectively inhibit specific enzymes. This allows for the precise modulation of biological activity, which is essential for studying the function of these enzymes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells in culture.

Future Directions

There are several future directions that can be explored with respect to 4-(3-Fluorophenoxy)-6-chloropyrimidine. One of the areas of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the potential use of this compound in the treatment of various diseases, such as cancer and inflammation, can also be explored.
Conclusion
In conclusion, this compound is an important chemical intermediate that has several applications in the field of medicinal chemistry. Its ability to selectively inhibit specific enzymes makes it an essential tool for studying the function of these enzymes. Further research in this area can lead to the development of more potent and selective inhibitors, which can have significant implications in the treatment of various diseases.

Scientific Research Applications

4-(3-Fluorophenoxy)-6-chloropyrimidine has been extensively studied for its potential therapeutic properties. It has been reported to exhibit significant inhibitory activity against several enzymes, including protein kinases, phosphodiesterases, and cyclin-dependent kinases. This compound has also been found to possess anticancer, anti-inflammatory, and antimicrobial properties.

properties

IUPAC Name

4-chloro-6-(3-fluorophenoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O/c11-9-5-10(14-6-13-9)15-8-3-1-2-7(12)4-8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRWBETZRNLTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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